Copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;trimethyl(2-trimethylsilylethynyl)silane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

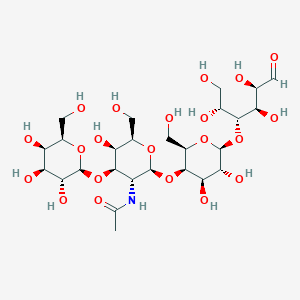

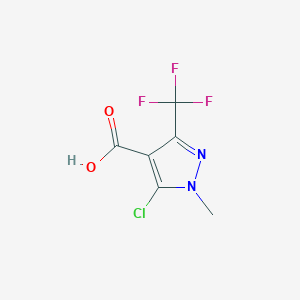

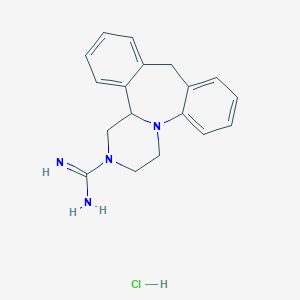

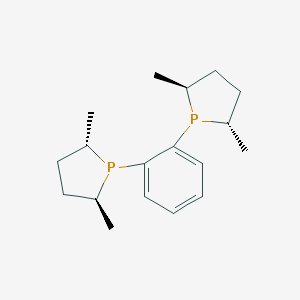

The compound is also known as Bis(trimethylsilyl)acetylene (hexafluoroacetylacetonato)copper(I). It has a linear formula of (CH3)3SiC≡CSi(CH3)3·[CF3COCH=C(O-)CF3]Cu and a molecular weight of 441.00 . It is a copper catalyst .

Synthesis Analysis

The compound is used in Sonogashira couplings . The Sonogashira reaction is a cross-coupling reaction of a vinyl or aryl halide with a terminal alkyne to form a C–C bond . The reaction is conducted under mild conditions, i.e., room temperature, aqueous solutions, and the presence of mild bases .Molecular Structure Analysis

The compound consists of three methyl groups bonded to a silicon atom [−Si(CH3)3], which is in turn bonded to the rest of a molecule . This structural group is characterized by chemical inertness and a large molecular volume .Chemical Reactions Analysis

Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .Physical And Chemical Properties Analysis

The compound has a melting point of 51-54 °C (lit.) . It is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Synthesis and Catalysis

- Copper, in conjunction with trimethylsilyl compounds, has been utilized in the synthesis of hexa-substituted benzenes, demonstrating high selectivity and good yields. This process involves the mediation by Negishi reagent and shows copper's role in facilitating the formation of complex organic structures (Zhou Li-shan, 2012).

- The formation of copper nanoparticles on zinc oxide powder using copper hexafluoroacetylacetonate vinyl trimethyl silane as a precursor highlights the application in materials science for enhancing surface properties. The process, investigated through various spectroscopic and microscopic techniques, showcases the potential for creating functionalized nanoparticles (H. Kung & A. Teplyakov, 2014).

- A comparative analysis of bonding behaviors between trimethylmethoxysilane and trimethylchlorosilane on copper surfaces provides insights into surface chemistry and potential applications in coatings and protective layers. The study suggests different mechanisms of action for these silanes, impacting their efficiency in surface modification (S. Mishra & J. Weimer, 1995).

Surface Treatment and Material Properties

- Research on the functionalization of zinc oxide (ZnO) nano-objects by silane grafting, specifically with 3-(trimethoxysilyl)propylmethacrylate, demonstrates the importance of surface hydroxyl groups in achieving strong interfacial bond strength. This work contributes to the development of nanostructured materials with tailored surface properties (C. Bressy et al., 2012).

- The inhibition of copper corrosion by silane coatings has been studied, showing the effectiveness of various silanic agents in protecting copper surfaces from corrosion. This research is significant for applications requiring long-term durability and resistance to environmental factors (F. Zucchi et al., 2004).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;trimethyl(2-trimethylsilylethynyl)silane involves the reaction of Copper(I) iodide with trimethyl(2-trimethylsilylethynyl)silane followed by addition of (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one. The reaction is carried out under inert atmosphere and in the presence of a suitable solvent.", "Starting Materials": [ "Copper(I) iodide", "trimethyl(2-trimethylsilylethynyl)silane", "(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one", "Suitable solvent" ], "Reaction": [ "Under inert atmosphere, Copper(I) iodide and trimethyl(2-trimethylsilylethynyl)silane are mixed in a suitable solvent.", "The mixture is stirred at room temperature for a few hours to allow the reaction to take place.", "Next, (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one is added to the reaction mixture.", "The reaction mixture is stirred for a further period of time to allow the reaction to complete.", "The resulting product is then isolated and purified using standard techniques." ] } | |

Número CAS |

137039-38-4 |

Fórmula molecular |

C13H20CuF6O2Si2 |

Peso molecular |

442.00 g/mol |

Nombre IUPAC |

copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;trimethyl(2-trimethylsilylethynyl)silane |

InChI |

InChI=1S/C8H18Si2.C5H2F6O2.Cu/c1-9(2,3)7-8-10(4,5)6;6-4(7,8)2(12)1-3(13)5(9,10)11;/h1-6H3;1,12H;/b;2-1-; |

Clave InChI |

JPQCZGCHUZNQDB-FJOGWHKWSA-N |

SMILES isomérico |

C[Si](C)(C)C#C[Si](C)(C)C.C(=C(/C(F)(F)F)\O)\C(=O)C(F)(F)F.[Cu] |

SMILES |

C[Si](C)(C)C#C[Si](C)(C)C.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Cu] |

SMILES canónico |

C[Si](C)(C)C#C[Si](C)(C)C.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Cu] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.